molecular formula C20H18N2O2S2 B2916607 2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877655-81-7

2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2916607
M. Wt: 382.5
InChI Key: GRYKWLDDESJYBL-UHFFFAOYSA-N
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Description

The compound “2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is likely to be an organic compound containing a thieno[3,2-d]pyrimidin-4-one core structure. This core is fused with a benzylsulfanyl group at the 2-position and a 3-methoxyphenyl group at the 3-position.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thieno[3,2-d]pyrimidin-4-one core, followed by the attachment of the benzylsulfanyl and 3-methoxyphenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-4-one core, which is a bicyclic system containing a thiophene ring fused with a pyrimidinone ring. The benzylsulfanyl group would provide additional aromaticity and the 3-methoxyphenyl group would introduce an ether functionality into the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thieno[3,2-d]pyrimidin-4-one core, the benzylsulfanyl group, and the 3-methoxyphenyl group. The sulfur atom in the benzylsulfanyl group could potentially act as a nucleophile, and the carbonyl group in the pyrimidinone ring could potentially undergo reactions typical of carbonyl compounds.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the carbonyl group could contribute to its polarity, and the sulfur atom could potentially influence its acidity or basicity.


Scientific Research Applications

Organic Synthesis and Chemical Properties

The compound falls within a category of chemicals that are frequently explored for their versatile synthetic applications. For example, studies like those conducted by dos Santos et al. (2015) have highlighted methods for the regioselective synthesis of pyrimidin-4(3H)-ones, which are structurally related to the compound . These methods are crucial for developing compounds with potential biological activities, showcasing the importance of such structures in synthetic organic chemistry and drug development processes (Josiane M. dos Santos et al., 2015).

Biological and Pharmacological Activities

Compounds with a thienopyrimidinone backbone have been extensively studied for their biological activities. For instance, Gangjee et al. (2008) synthesized derivatives as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer chemotherapy. The study underscores the potential of such compounds to act as potent antitumor agents, given their ability to inhibit crucial enzymes involved in DNA synthesis (A. Gangjee et al., 2008).

Safety And Hazards

As with any chemical compound, handling “2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” would require appropriate safety precautions. Without specific safety data, it’s generally recommended to avoid inhalation, ingestion, and contact with skin or eyes.


Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It would also be interesting to explore how modifications to the benzylsulfanyl and 3-methoxyphenyl groups influence the properties of the compound.


Please note that this information is based on general knowledge of organic chemistry and the specific structure of the compound. For detailed and accurate information, experimental data and peer-reviewed research would be necessary.


properties

IUPAC Name

2-benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S2/c1-24-16-9-5-8-15(12-16)22-19(23)18-17(10-11-25-18)21-20(22)26-13-14-6-3-2-4-7-14/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYKWLDDESJYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

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